An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic alcohol with potential applications in pharmaceutical and materials science. In the absence of extensive published experimental data for this specific molecule, this document combines established synthetic methodologies for related compounds, predictive modeling of physicochemical properties, and spectroscopic analysis of analogous structures to offer a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole-Containing Scaffolds
Pyrazole moieties are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The incorporation of a pyrazole ring into a molecule can confer a range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The N-alkylation of the pyrazole ring allows for the introduction of various functional groups, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets. The subject of this guide, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, combines the stable 3,5-dimethylpyrazole core with a chiral secondary alcohol functionality, presenting an intriguing building block for the synthesis of novel bioactive molecules and functional materials.
Synthesis and Purification: A Plausible and Detailed Protocol
A robust and high-yielding synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can be achieved through the nucleophilic ring-opening of propylene oxide by 3,5-dimethylpyrazole. This reaction is a well-established method for the N-alkylation of pyrazoles with epoxides.[1] The regioselectivity of the epoxide opening is governed by the attack of the pyrazole nitrogen at the less sterically hindered carbon of the propylene oxide, leading to the desired propan-2-ol isomer.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Materials:
-
3,5-dimethylpyrazole
-
Propylene oxide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.
-
Addition of Electrophile: Slowly add propylene oxide (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3,5-dimethylpyrazole) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Remove the DMF under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecular structure and through computational methods, including Quantitative Structure-Property Relationship (QSPR) models which are valuable tools in predicting the properties of novel compounds.[2][3][4][5]
| Property | Predicted Value | Method of Estimation / Reference |
| Molecular Formula | C₈H₁₄N₂O | - |
| Molecular Weight | 154.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | By analogy to similar N-alkylated pyrazoles. |
| Boiling Point | ~230-250 °C at 760 mmHg | Estimated based on the boiling point of related pyrazole derivatives. |
| Melting Point | Not available; likely a low melting solid | - |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water. | Based on the structure containing both polar (hydroxyl, pyrazole) and nonpolar (alkyl) groups. |
| pKa | ~14-15 (hydroxyl proton), ~2-3 (pyrazole N-H protonation) | Estimated from pKa values of similar alcohols and pyrazoles. |
| LogP | ~1.5 - 2.0 | Calculated using computational models. |
Spectroscopic Characterization
The structural confirmation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol would rely on a combination of spectroscopic techniques. The expected data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the propanol backbone, and the methyl groups.[6][7][8]
-
Pyrazole H-4: A singlet around δ 5.8-6.0 ppm.
-
CH (propanol): A multiplet around δ 4.0-4.2 ppm.
-
CH₂ (propanol): Two diastereotopic protons appearing as multiplets around δ 3.6-3.9 ppm.
-
Pyrazole CH₃: Two singlets for the non-equivalent methyl groups at C3 and C5, expected around δ 2.1-2.4 ppm.
-
CH₃ (propanol): A doublet around δ 1.2-1.4 ppm.
-
OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[6][7][8][9]
-
Pyrazole C3 and C5: Two distinct signals in the range of δ 140-150 ppm.
-
Pyrazole C4: A signal around δ 105-110 ppm.
-
CH (propanol): A signal around δ 65-70 ppm.
-
CH₂ (propanol): A signal around δ 50-55 ppm.
-
Pyrazole CH₃: Two signals for the methyl carbons around δ 10-15 ppm.
-
CH₃ (propanol): A signal around δ 20-25 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=N and C=C stretch (pyrazole ring): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O stretch: A band around 1050-1150 cm⁻¹.
-
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns.
Reactivity and Potential Applications
The chemical reactivity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is dictated by the pyrazole ring and the secondary alcohol group.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atoms can act as ligands for metal coordination.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution reactions.
Potential Applications:
-
Pharmaceutical Intermediate: The presence of both a biologically active pyrazole core and a modifiable hydroxyl group makes this compound a valuable intermediate for the synthesis of new drug candidates.[10]
-
Ligand Synthesis: The pyrazole nitrogen and the hydroxyl oxygen can act as a bidentate ligand for the coordination of metal ions, making it a precursor for the synthesis of novel catalysts and functional materials.
-
Chiral Building Block: As the propan-1-ol moiety contains a chiral center, enantiomerically pure forms of this compound could serve as valuable chiral building blocks in asymmetric synthesis.
Safety and Handling
No specific safety data is available for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol. Therefore, it should be handled with the standard precautions for a novel chemical compound. Based on the safety profiles of related pyrazole derivatives, the following hazards should be considered[11][12][13][14][15]:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Relationships Diagram
Caption: Interrelationships between synthesis, properties, and applications.
References
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (URL not available)
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
- Combination of 1H and 13C NMR Spectroscopy. (URL not available)
-
El-Gohary, A. R., & Al-Shaalan, N. H. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]
-
Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study... PMC - NIH. [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]
-
3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. [Link]
-
Synthesis of 3 - 5-Dimethylpyrazole. Scribd. [Link]
-
Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. Organic Chemistry Portal. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. ResearchGate. [Link]
-
Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. ResearchGate. [Link]
- Method for preparing 3.5-dimethylpyrazole.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... PubMed Central. [Link]
-
Quantitative structure–property relationships prediction of some physico-chemical properties of glycerol based solvents. ResearchGate. [Link]
Sources
- 1. Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human verification [recaptcha.cloud]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
